3-(3-methoxypropyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one
Description
The compound 3-(3-methoxypropyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core fused with an oxazole ring. The quinazolinone moiety is substituted at position 2 with a sulfanyl-linked oxazole-methyl group and at position 3 with a 3-methoxypropyl chain. Its synthesis likely involves multi-step protocols, including nucleophilic substitution, cyclization, and cross-coupling reactions, as inferred from analogous synthetic pathways in the literature .
Key structural features:
Properties
IUPAC Name |
3-(3-methoxypropyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-17(2)32-20-12-10-19(11-13-20)24-27-23(18(3)33-24)16-34-26-28-22-9-6-5-8-21(22)25(30)29(26)14-7-15-31-4/h5-6,8-13,17H,7,14-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJXBGBWWQPVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone Derivatives with Varying Substituents
3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one ()
- Structural differences : Lacks the oxazole-methylsulfanyl group and methoxypropyl chain.
- Activity: Demonstrated analgesic properties in preclinical models, suggesting the quinazolinone core contributes to bioactivity. The absence of the oxazole substituent in this compound highlights the importance of the sulfanyl-oxazole group in the target molecule for enhanced binding or stability .
- Synthetic route : Prepared via dithiocarbamic acid intermediates, differing from the target compound’s likely Pd-catalyzed cross-coupling steps .
2-(3-(6,8-Bis(4-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)quinazolin-4(3H)-one ()
- Structural differences: Features a tetrahydroquinazolinone core with bulky bis(4-methoxyphenyl) groups.
Heterocyclic Variations: Oxazole vs. Thiazole/Thiadiazole
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one ()
- Structural differences: Replaces the oxazole with a thiadiazole-thiazolidinone system.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
Data Tables
Table 1. Physical and Structural Comparison
Key Findings and Implications
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